molecular formula C16H22O4 B134476 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid CAS No. 4376-20-9

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

Cat. No. B134476
CAS RN: 4376-20-9
M. Wt: 278.34 g/mol
InChI Key: DJDSLBVSSOQSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is a chemical compound that is structurally related to benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications have been extensively researched. Benzoic acid derivatives are known for their importance in drug molecules and natural products .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including transition-metal catalysis for C–H bond functionalization . For instance, a Pd(II)-catalyzed meta-C–H functionalization method has been developed for benzoic acid derivatives, which is a significant advancement given the challenges associated with activating meta-C–H bonds of electron-poor arenes . Additionally, the synthesis of related compounds, such as 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid, has been achieved using boric oxide as a catalyst, with high yields reported .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with potential for monomeric and dimeric forms. Spectroscopic methods, such as FT-IR and FT-Raman, along with computational methods like DFT, are used to investigate these structures . For example, the molecular structure of 2-[(2-hydroxyphenyl)carbonyloxy] benzoic acid has been studied, revealing details about its vibrational wavenumbers, infrared intensities, and Raman activities . The stability and charge delocalization of these molecules have also been analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including hydrogen bonding and complexation with metals. Hydrogen-bonded block mesogens derived from semiperfluorinated benzoic acids have shown enhanced mesophase stability . Furthermore, compounds like 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids have been identified as new O,N,O-tridentate ligands capable of forming complexes with metals such as nickel(II) and copper(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of different functional groups and the molecular conformation can affect properties such as hyperpolarizability, electronic properties, and thermodynamic properties . For instance, the first order hyperpolarizability and related properties of HPCBA have been calculated, providing insight into the nonlinear optical properties of the compound . Additionally, the thermal properties of benzoic acids with semiperfluorinated alkoxy tails have been investigated, revealing their influence on mesophase morphologies .

Scientific Research Applications

DNA Binding and Molecular Structure

A study on the synthesis and properties of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives revealed their ability to bind to DNA via a non-intercalative mode. This could have implications in the study of molecular interactions and structural biology (Nataraj Chitrapriya et al., 2011).

Ligand Synthesis for Metal Complexes

Research on the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids indicated their use as O,N,O-tridentate ligands for forming nickel(II) and copper(II) complexes. This has potential applications in materials science and coordination chemistry (Yulia S. Kudyakova et al., 2009).

Solar Cell Technology

A study on ternary blend polymer solar cells utilized Indene-C60 bisadduct as an electron-cascade acceptor material, in combination with poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl] and PC71BM, leading to a power conversion efficiency improvement. This demonstrates the role of these compounds in advancing renewable energy technologies (Pei Cheng et al., 2014).

Catalysts in Chemical Reactions

Research on AMO LDH-derived mixed oxides as acid–basic catalysts for the esterification of benzoic acid with 2-ethylhexanol showcased the potential of these compounds in catalyzing chemical reactions, relevant to industrial and synthetic chemistry (Jirayu Kuljiraseth et al., 2019).

Photonic Structures in Organic Solar Cells

A study on the effect of 2-D photonic structures on light absorption in organic solar cells used a blend system containing poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]-thiophenediyl] and PC70BM. This research is significant for the development of more efficient solar energy harvesting technologies (Weixia Lan et al., 2018).

Safety And Hazards

The biosafety of the compound was assessed against G. affinis and did not produce mortality which confirmed that the activity of the compound is species-specific .

Future Directions

The current study concludes that the critical success factors of new insecticidal agent development are based on the eco-compatibility and alternative tools for the pesticide producing industry .

properties

IUPAC Name

2-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDSLBVSSOQSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25425-73-4 (hydrochloride salt)
Record name Mono-(2-ethylhexyl)phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2025680
Record name MEHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Monoethylhexyl phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

greater than 572 °F at 760 mmHg (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

CAS RN

4376-20-9
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mono(2-ethylhexyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4376-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-(2-ethylhexyl)phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylhexyl) hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONO(ETHYLHEXYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Monoethylhexyl phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Reactant of Route 4
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

Citations

For This Compound
42
Citations
KK Oh - Journal of Food Biochemistry, 2022 - Wiley Online Library
During garlic harvest, much husk has been generated, nearly all husk is discarded as unnecessary by‐products. However, in Korean folk remedies, Allium sativum L. husk (ASLH) …
Number of citations: 8 onlinelibrary.wiley.com
D Nthai, VS Thibane, SS Gololo - Biochemistry Research …, 2022 - hindawi.com
Aloe greatheadii var. davyana or spotted aloe is indigenous to South Africa and widely distributed in the northern provinces. The plant has a vast ethnopharmacological application …
Number of citations: 5 www.hindawi.com
NZ Ismail, IA Adebayo, NN Mohamad Zain… - Natural Product …, 2022 - Taylor & Francis
Clinacanthus nutans has been reported to have many medicinal properties and it is traditionally used in treating viral lesions. This study aims to determine the molecular docking of C. …
Number of citations: 10 www.tandfonline.com
KK Oh - 2022 - sciforum.net
Globally, diabetes mellitus (DM) is a major disease caused unexpected serious complications: retinopathy with loss of vision, nephropathy with failure of renal failure, neuropathy with …
Number of citations: 2 sciforum.net
AV Thakur, S Ambwani, TK Ambwani… - Tropical Plant …, 2018 - tropicalplantresearch.com
Clitoria ternatea is a perennial herb of India which is reported to possess several therapeutic properties. It is also found in China, Philippines and Madagascar. It is a vigorous, persistent…
Number of citations: 22 www.tropicalplantresearch.com
M Mildawati, S Sobir, S Sulistijorini… - … on Biological Science …, 2022 - atlantis-press.com
This study revealed the metabolite compounds of the Davallia species in the Mentawai Islands, West Sumatra, through metabolite profiling. This study aimed to determine the chemical …
Number of citations: 2 www.atlantis-press.com
CM Nemkul, GB Bajracharya… - International Journal of …, 2019 - researchgate.net
Ethno-medicinal uses of Flemingia strobiifera in the Magar communities at Kawaswoti urban municipality, Province no. 4, Nepal was surveyed. Phytochemicals present in the hexane …
Number of citations: 4 www.researchgate.net
TR Mandlimath, A Moliya… - Applied Catalysis A …, 2016 - Elsevier
In the present work, new visible light active bismuth molybdates of the general formula Bi 2−x RE x Mo 3 O 12 (where RE = Eu 3+ and Pr 3+ and x = 0.07–0.3) and α-Bi 2 Mo 3 O 12 …
Number of citations: 25 www.sciencedirect.com
M Roggeman, L Belova, SF Fernández, DH Kim… - Environmental …, 2022 - Elsevier
The increasing human exposure to contaminants of emerging concern (CECs) cannot be fully assessed by targeted biomonitoring methods alone as these are limited to a subset of …
Number of citations: 6 www.sciencedirect.com
MF Koudehi, AA Ardalan… - Organic and Medical …, 2020 - researchgate.net
NMR analysis The 400MHz 1H NMR and 100MHz 13C NMR spectra were acquired on a Bruker-400 spectrometer at Shahid Beheshti University of Medical Sciences. 1H NMR and 13C …
Number of citations: 10 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.